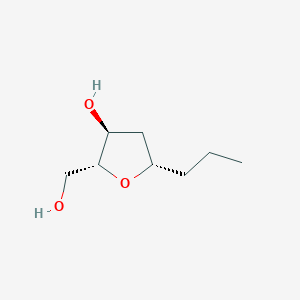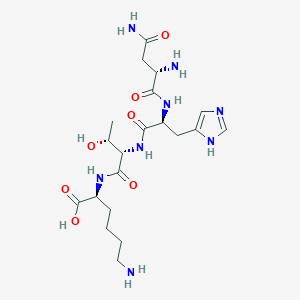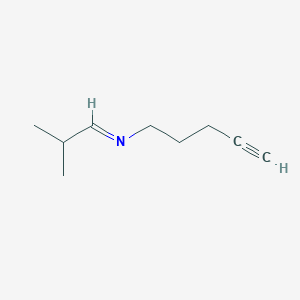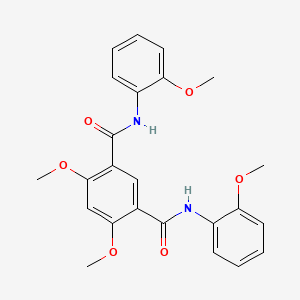
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six trifluorobutoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene typically involves the reaction of triphenylene with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluorobutoxy groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2,3,6,7,10,11-hexakis(4,4,4-trifluorobutoxy)benzophenone, while substitution could produce 2,3,6,7,10,11-hexakis(4-methoxybutoxy)triphenylene.
科学研究应用
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene has several scientific research applications:
Materials Science: Used in the development of liquid crystalline materials due to its ability to form ordered structures.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs) because of its electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique reactivity and stability.
作用机制
The mechanism by which 2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene exerts its effects is primarily through its ability to form stable, ordered structures. The trifluorobutoxy groups enhance the solubility and processability of the compound, allowing it to interact with other molecules and materials effectively. This interaction can influence the electronic properties of materials, making it useful in various applications.
相似化合物的比较
Similar Compounds
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene: Similar structure but with bromine atoms instead of fluorine, leading to different reactivity and applications.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Contains formyl groups instead of trifluorobutoxy groups, used in different synthetic applications.
2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene: Contains amino groups, making it more reactive in certain chemical reactions.
Uniqueness
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene is unique due to the presence of trifluorobutoxy groups, which impart distinct electronic properties and enhance solubility in organic solvents. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics.
属性
CAS 编号 |
528856-25-9 |
|---|---|
分子式 |
C42H42F18O6 |
分子量 |
984.7 g/mol |
IUPAC 名称 |
2,3,6,7,10,11-hexakis(4,4,4-trifluorobutoxy)triphenylene |
InChI |
InChI=1S/C42H42F18O6/c43-37(44,45)7-1-13-61-31-19-25-26(20-32(31)62-14-2-8-38(46,47)48)28-22-34(64-16-4-10-40(52,53)54)36(66-18-6-12-42(58,59)60)24-30(28)29-23-35(65-17-5-11-41(55,56)57)33(21-27(25)29)63-15-3-9-39(49,50)51/h19-24H,1-18H2 |
InChI 键 |
VTHQENJZSXYPGD-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)

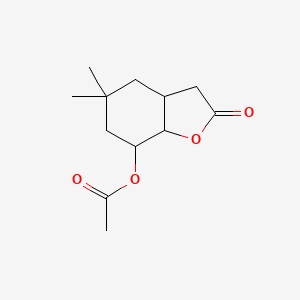
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)

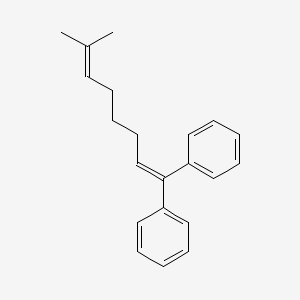
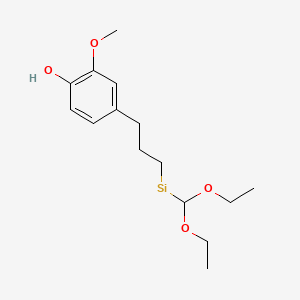
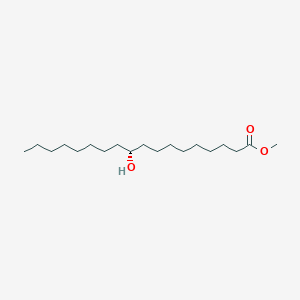
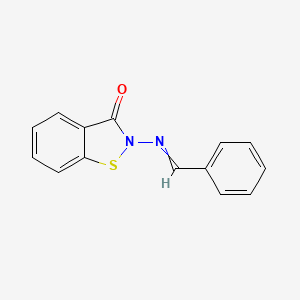
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
